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Introduction

Beta-carotene, a prominent member of the carotenoid family, is a naturally occurring pigment
responsible for the vibrant red, orange, and yellow colors of many fruits and vegetables. It is a
precursor to vitamin A and possesses significant antioxidant properties, making it a valuable
compound in the pharmaceutical, nutraceutical, and food industries.[1] The extraction of beta-
carotene from plant materials is a critical step in its commercial production and research
applications. The choice of extraction method depends on various factors, including the plant
matrix, desired purity of the extract, scalability, cost-effectiveness, and environmental
considerations.[1][2] This document provides detailed application notes and protocols for
various methods of beta-carotene extraction from plant materials, tailored for researchers,
scientists, and drug development professionals.

. Conventional Extraction Methods
Solvent Extraction

Solvent extraction is a traditional and widely used method for isolating beta-carotene.[3] It
relies on the principle of dissolving the non-polar beta-carotene molecule in an organic
solvent.[4] The selection of the solvent is crucial and is based on its polarity, selectivity for
beta-carotene, boiling point, and safety.[4][5]

Common Solvents:
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» Non-polar solvents: Hexane, petroleum ether, and n-heptane are effective for extracting non-
polar carotenoids like beta-carotene.[4]

» Polar solvents: Acetone, ethanol, and ethyl acetate are more suitable for extracting a broader
range of carotenoids, including the more polar xanthophylls.[4]

e Solvent mixtures: Combinations of solvents, such as hexane:acetone or ethanol:hexane, are
often used to enhance extraction efficiency by modulating the polarity of the extraction
medium.[6][7]

Key Considerations:

o Toxicity and Environmental Impact: Many organic solvents are toxic and pose environmental
hazards, requiring careful handling and disposal.[8]

» Beta-Carotene Stability: Beta-carotene is susceptible to degradation by light, heat, and
oxygen. Therefore, extractions should be performed under dim light and at controlled
temperatures to minimize isomerization and oxidation.[2][9]

Experimental Protocol: Solvent Extraction of Beta-Carotene from Carrots[4]
Materials and Equipment:

e Fresh carrots

e Methanol

o Dichloromethane (Methylene chloride)

e Anhydrous sodium sulfate

e Round-bottom flask

e Reflux condenser

o Water bath

e Bichner funnel and vacuum flask
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Separatory funnel

Erlenmeyer flask

Rotary evaporator

Procedure:

Sample Preparation: Weigh 10 grams of fresh carrots and finely chop or blend them.

Initial Extraction: Transfer the carrot sample to a round-bottom flask. Add 12.5 ml of
methanol and 25 ml of dichloromethane.

Reflux: Connect the flask to a reflux condenser and heat the mixture in a water bath at 50-
55°C for five minutes with occasional shaking. Methanol extracts polar substances, while
dichloromethane dissolves the non-polar beta-carotene.

Filtration: Cool the mixture and filter it through a Buichner funnel under vacuum.

Second Extraction: Return the carrot residue to the flask and add another 25 ml of
dichloromethane. Repeat the reflux and filtration steps.

Washing: Combine the filtrates in a separatory funnel. Add 25 ml of water and shake gently
to remove any remaining polar impurities. Allow the layers to separate.

Separation: The lower, orange-colored dichloromethane layer contains the dissolved beta-
carotene. Drain this layer into an Erlenmeyer flask. Discard the upper aqueous layer.

Drying: Add a small amount of anhydrous sodium sulfate to the dichloromethane extract to
remove any residual water.

Solvent Removal: Remove the solvent using a rotary evaporator at a temperature below
40°C to obtain the crude beta-carotene extract.

Storage: Store the extract in a dark, airtight container at a low temperature (e.g., -20°C) to
prevent degradation.

© 2025 BenchChem. All rights reserved. 3/16 Tech Support


https://www.benchchem.com/product/b1666861?utm_src=pdf-body
https://www.benchchem.com/product/b1666861?utm_src=pdf-body
https://www.benchchem.com/product/b1666861?utm_src=pdf-body
https://www.benchchem.com/product/b1666861?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Il. Advanced Extraction Methods
Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a green and efficient alternative to conventional solvent
extraction.[10] It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the
extraction solvent. Supercritical CO2 exhibits properties of both a liquid and a gas, allowing it to
penetrate the plant matrix effectively and dissolve beta-carotene.[11]

Advantages:
e Environmentally Friendly: CO2 is non-toxic, nhon-flammable, and readily available.[10]

» Selectivity: The solvating power of supercritical CO2 can be tuned by adjusting pressure and
temperature, allowing for selective extraction of specific compounds.[11]

» Solvent-Free Product: After extraction, the CO2 can be easily removed by depressurization,
leaving a solvent-free extract.[10]

Key Parameters:

e Pressure: Higher pressures generally increase the density and solvating power of
supercritical CO2, leading to higher extraction yields.[10]

o Temperature: The effect of temperature is more complex. While higher temperatures can
increase the vapor pressure of beta-carotene, they can also decrease the density of CO2.
Optimal temperatures need to be determined experimentally.[10]

» Co-solvent: The addition of a small amount of a co-solvent, such as ethanol, can significantly
enhance the extraction efficiency of beta-carotene, especially from complex matrices.[10]
[12]

Experimental Protocol: Supercritical CO2 Extraction of Beta-Carotene from Dunaliella
salina[10]

Materials and Equipment:

¢ Dried Dunaliella salina biomass
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e Supercritical Fluid Extractor

e High-pressure CO2 source

e Co-solvent pump (for ethanol)
o Extractor vessel

o Separation vessel
Procedure:

o Sample Preparation: Load the dried and ground Dunaliella salina biomass into the extractor
vessel.

o System Pressurization and Heating: Pressurize the system with CO2 to the desired pressure
(e.g., 300-500 bar) and heat the extractor to the set temperature (e.g., 50-70°C).

o Co-solvent Addition: If using a co-solvent, introduce ethanol at the desired concentration
(e.g., 5-10 wt%) into the CO2 stream.

o Extraction: Allow the supercritical CO2 (with or without co-solvent) to flow through the
extractor vessel for a specified duration (e.g., 30-180 minutes).

o Separation: The CO2-extract mixture flows into a separation vessel operating at a lower
pressure and temperature (e.g., 62 bar and 50°C). This causes the CO2 to vaporize,
precipitating the beta-carotene extract.

o Collection: Collect the beta-carotene extract from the bottom of the separation vessel.

e CO2 Recycling: The gaseous CO2 can be recycled back to the CO2 tank for reuse.

Enzyme-Assisted Extraction (EAE)

Enzyme-assisted extraction (EAE) utilizes enzymes to break down the plant cell wall
components, such as cellulose, hemicellulose, and pectin, thereby facilitating the release of
intracellular compounds like beta-carotene.[3] This method is often used as a pre-treatment
step before solvent extraction.
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Advantages:

« Higher Yield: EAE can significantly increase the extraction yield of beta-carotene.[3][13]

o Environmentally Friendly: It is a milder and more environmentally friendly method compared
to harsh chemical treatments.[8]

e Reduced Solvent Consumption: By improving the accessibility of the target compound, EAE
can reduce the amount of solvent required for subsequent extraction.[8]

Common Enzymes:

e Cellulases

e Hemicellulases

e Pectinases

Experimental Protocol: Enzyme-Aided Extraction of Carotenoids from Pumpkin[13][14]

Materials and Equipment:

e Fresh pumpkin

e Cellulase or Pectinase

e |ncubator or water bath

o Blender

e Centrifuge

¢ Organic solvent (e.g., acetone, petroleum ether)

Procedure:

o Sample Preparation: Wash and peel the pumpkin. Blend the pumpkin tissue into a fine paste.

e Enzymatic Treatment:
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o Take a known weight of the pumpkin paste.

o Add a solution of cellulase or pectinase at an optimized concentration (e.g., determined
experimentally).

o Incubate the mixture at the optimal temperature and pH for the specific enzyme for a
defined period (e.g., several hours).

 Inactivation: Heat the mixture to inactivate the enzyme (e.g., by boiling for a few minutes).
» Solvent Extraction:

o After cooling, add an organic solvent (e.g., a mixture of acetone and petroleum ether) to
the enzyme-treated paste.

o Mix thoroughly and then separate the solid and liquid phases by filtration or centrifugation.

e Solvent Removal: Remove the solvent from the liquid phase using a rotary evaporator to
obtain the carotenoid extract.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction (UAE) employs high-frequency sound waves to create cavitation
bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates micro-
jets that disrupt the cell structure, enhancing the penetration of the solvent and the release of
intracellular compounds.[15]

Advantages:

e Reduced Extraction Time: UAE can significantly shorten the extraction time compared to
conventional methods.[15]

 Increased Yield: It can lead to higher extraction yields.[15]

o Lower Solvent Consumption: The enhanced efficiency can reduce the amount of solvent
needed.
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Experimental Protocol: Ultrasound-Assisted Extraction of Beta-Carotene from Sweet
Potato[16][17]

Materials and Equipment:

Orange-fleshed sweet potato

Ultrasonic bath or probe sonicator

Methanol, Acetone, Hexane

Centrifuge

Rotary evaporator

Procedure:

o Sample Preparation: Wash, peel, and juice the sweet potato.

e Ultrasonic Treatment:

o Place a known volume of the sweet potato juice in a beaker.

o Subiject the juice to ultrasound treatment using an ultrasonic bath or a probe sonicator at a
specific power and for a defined duration (e.g., 0.66 W/cm? for 8 minutes).

e Solvent Extraction:

o Mix the sonicated juice with sodium carbonate and methanol, then filter.

o Wash the solid residue with methanol.

o Subsequently, wash the residue with a mixture of acetone and hexane (1:1, v/v) containing
BHT (0.1%) to extract the beta-carotene.

» Phase Separation: Combine the supernatants in a separatory funnel with a sodium sulfate
solution and water to facilitate phase separation.
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o Collection and Concentration: Collect the upper hexane layer containing the beta-carotene
and concentrate it using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction (MAE) utilizes microwave energy to heat the solvent and the
moisture within the plant material. This rapid, localized heating creates pressure that ruptures
the cell walls, leading to the efficient release of target compounds into the solvent.[2][15]

Advantages:

o Extremely Fast: MAE can dramatically reduce extraction times, often to just a few minutes.[2]
[18]

» High Efficiency: It often results in higher extraction yields compared to conventional methods.
[15]

e Reduced Solvent Use: The efficiency of the process can lead to lower solvent consumption.
[15]

Experimental Protocol: Microwave-Assisted Extraction of Beta-Carotene from Tomato
Waste[18]

Materials and Equipment:

Dried tomato waste powder

e 95% Ethanol

e Household microwave oven

« Filtration setup

¢ Hexane

e Rotary evaporator

Procedure:
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o Sample Preparation: Add 5 g of tomato waste powder to 100 mL of 95% ethanol.

e Microwave Irradiation: Place the mixture in a household microwave oven and irradiate at a
specific power and for a set time (e.g., 300 W for 60 seconds).

« Filtration: After irradiation, filter the mixture to separate the extract from the solid residue.
 Fractionation:

o To separate the hydrophobic beta-carotene, perform a liquid-liquid extraction of the
ethanolic extract using hexane.

o The beta-carotene will partition into the hexane layer.

» Solvent Removal: Collect the hexane layer and remove the solvent using a rotary evaporator
to obtain the beta-carotene extract.

lll. Quantitative Data Summary

The following tables summarize quantitative data on beta-carotene extraction yields from
various plant materials using different methods. It is important to note that direct comparison
between studies can be challenging due to variations in plant varieties, growing conditions,
sample preparation, and analytical methods.

Table 1: Comparison of Beta-Carotene Extraction Yields by Method
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BENGHE

Extraction . Key Beta-Carotene

Plant Material . Reference
Method Parameters Yield
Solvent Acetone:Hexane

) Carrots 30.06 mg/g [6]
Extraction (4:3)
Solvent Ethanol:Hexane
) Carrots 27.55 mg/g [6]

Extraction (4:3)
Supercritical ) ) 500 bar, 70°C,

Dunaliella salina >90% recovery [10]
Co2 10 wt% Ethanol
Supercritical ) ) 20 MPa, 318.15 25 g/kg

Dunaliella salina ) [12]
COo2 K, 5% Ethanol microalgae

] ) 33.3% increase
Enzyme-Assisted  Pumpkin (Whole) Cellulase [13]
(w/w)
) ) 77.7% increase
Enzyme-Assisted  Pumpkin (Peel) Cellulase [13]
(wiw)

Ultrasound- Sweet Potato 0.66 W/cmz, 8 76.6%

. . . . - [16][17]
Assisted Juice min bioaccessibility
Microwave-

) Tomato Waste 300 W, 60 s 4.83 mg/100 g [18]
Assisted
Microwave- 165 W, 9.39 min,

) Carrots ] 77.48% [2]
Assisted Flaxseed oll

IV. Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for
the key beta-carotene extraction methods.
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Caption: Workflow for Conventional Solvent Extraction of Beta-Carotene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Beta-Carotene
Extraction from Plant Materials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666861#beta-carotene-extraction-methods-from-
plant-materials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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